TBK1 Inhibition Potency: MRT67307 vs. Amlexanox
The 5-(2,3-difluorophenyl)pyridin-2-amine scaffold, as elaborated in MRT67307, demonstrates substantially higher TBK1 inhibitory potency compared to the clinical-stage comparator Amlexanox. MRT67307 inhibits TBK1 with an IC₅₀ of 19 nM [1]. In contrast, Amlexanox, a structurally distinct TBK1/IKKε inhibitor, exhibits significantly weaker TBK1 inhibition with reported IC₅₀ values ranging from approximately 1-2 μM (1000-2000 nM) [2]. The 2,3-difluorophenyl substitution pattern on the pyridine scaffold contributes to this enhanced binding affinity through optimized hydrophobic interactions within the TBK1 ATP-binding pocket.
| Evidence Dimension | TBK1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 19 nM (as MRT67307 derivative) |
| Comparator Or Baseline | Amlexanox: ~1000-2000 nM |
| Quantified Difference | >50-fold greater potency |
| Conditions | In vitro kinase assay; ATP-competitive binding format |
Why This Matters
This potency differential is critical for experiments requiring robust TBK1 inhibition at low compound concentrations, minimizing off-target effects associated with high-dose Amlexanox exposure.
- [1] GlpBio. MRT67307: TBK1 inhibitor with IC₅₀ = 19 nM. Catalog No. GC17136. View Source
- [2] InvivoGen. Amlexanox: TBK1/IKKε inhibitor. IC₅₀ ~1-2 μM for TBK1. View Source
